

The Agricultural History of Benzthiazuron: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzthiazuron

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Abstract

This technical guide provides a comprehensive overview of the history, use, and technical profile of **benzthiazuron**, a now-obsolete pre-emergence herbicide. **Benzthiazuron**, a member of the urea and benzothiazole herbicide families, was primarily used for the control of annual broadleaf weeds. This document details its chemical properties, mode of action as a Photosystem II inhibitor, available data on its efficacy and environmental fate, and outlines the general experimental protocols relevant to its synthesis and analysis. Due to its status as an obsolete agrochemical, certain detailed quantitative data and specific experimental protocols are not readily available in public literature.

Introduction and Historical Context

Benzthiazuron, also known by its Bayer reference number BAY 60618, was a selective, pre-emergence herbicide.^[1] It was first registered in the Netherlands in 1967 and was developed and primarily manufactured by Bayer CropScience.^[1] Historically, it was used to control annual broadleaf weeds in a variety of crops, including sugar beet, sugarcane, fodder beet, pineapples, and spinach.^[1] Weeds controlled by **benzthiazuron** included common agricultural nuisances such as faden (lambquarter), chickweed, and groundsel.^[1]

While specific details regarding its widespread adoption and peak usage are scarce in current literature, a 1970 study from Israel highlighted its efficacy and selectivity in sugar beets.^[2] The

eventual obsolescence of **benzthiazuron** is not explicitly documented with a precise timeline or singular cause in available resources, a fate common for older agrochemicals that have been superseded by more effective, selective, or environmentally benign alternatives.

Chemical and Physical Properties

Benzthiazuron is a synthetic organic compound belonging to the urea and benzothiazole chemical classes.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	1-(1,3-benzothiazol-2-yl)-3-methylurea
CAS Name	N-2-benzothiazolyl-N'-methylurea
CAS Number	1929-88-0
Molecular Formula	C ₉ H ₉ N ₃ OS
Molecular Weight	207.25 g/mol
Physical State	White powder
Aqueous Solubility	Moderately soluble
Volatility	Not volatile

Source: AERU Pesticide Properties Database, PubChem^{[1][3]}

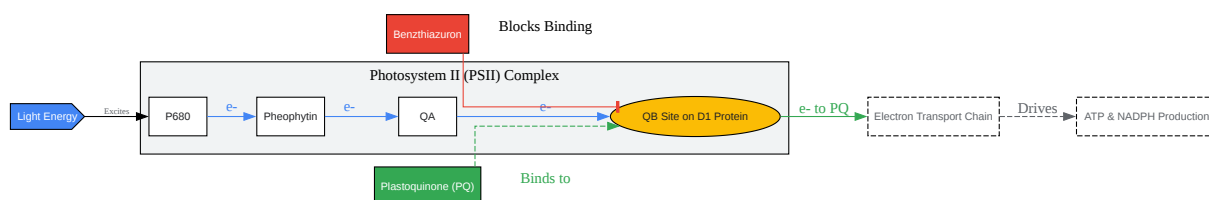
Mode of Action: Photosystem II Inhibition

Benzthiazuron's herbicidal activity stems from its role as a Photosystem II (PSII) inhibitor.^[1] It is classified under HRAC Mode of Action Group C2 and WSSA Mode of Action Group 5.^[1]

Signaling Pathway

The herbicidal effect is initiated when **benzthiazuron** is absorbed by the plant's roots and translocated to the leaves. Within the chloroplasts, it disrupts the photosynthetic electron transport chain. Specifically, **benzthiazuron** is believed to bind to the D1 protein of the PSII complex, a site also targeted by other urea herbicides. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. The blockage of electron flow from

the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) halts photosynthesis, leading to a cascade of events that cause plant cell death and necrosis.[1]



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Figure 1: Benzthiazuron's inhibition of the photosynthetic electron transport chain at the Q_B site of Photosystem II.

Agricultural Use and Efficacy

Benzthiazuron was formulated as a wettable powder and applied as a pre-emergence herbicide.[1] While quantitative efficacy data from its period of use is not widely available, a 1970 study in Israel demonstrated that pre-emergence application of **benzthiazuron** provided "adequate weed control" and good selectivity in sugar beets.[2] The study also noted that for heavy grass infestations, tank-mixing with propham was necessary to broaden the spectrum of control.[2]

Information regarding specific application rates for crops like sugarcane and pineapple is not detailed in the available literature. General use was aimed at controlling annual broadleaf weeds.[1]

Environmental Fate and Toxicology

The environmental and toxicological profile of **benzthiazuron** is not extensively detailed in modern databases, a common characteristic for obsolete pesticides.

Environmental Persistence and Transport

Benzthiazuron is described as being moderately persistent in some soil systems.[1] Based on its physicochemical properties, it is considered to have a potential to leach into groundwater.[1] Specific soil half-life data (DT50) and organic carbon-water partitioning coefficients (Koc) for **benzthiazuron** are not readily available in the searched literature. For a related compound, metha**benzthiazuron**, one study reported a half-life of over a year in soil.[4]

Toxicology Summary

Toxicological information on **benzthiazuron** is described as "scant".[1] The available data indicates a moderate mammalian oral toxicity.[1] It is also classified as a skin and eye irritant.[1] A summary of the available toxicological data is presented below.

Endpoint	Result
Acute Oral Toxicity (Mammalian)	Moderate
Skin Irritation	Irritant
Eye Irritation	Irritant

Source: AERU Pesticide Properties Database[1]

Experimental Protocols

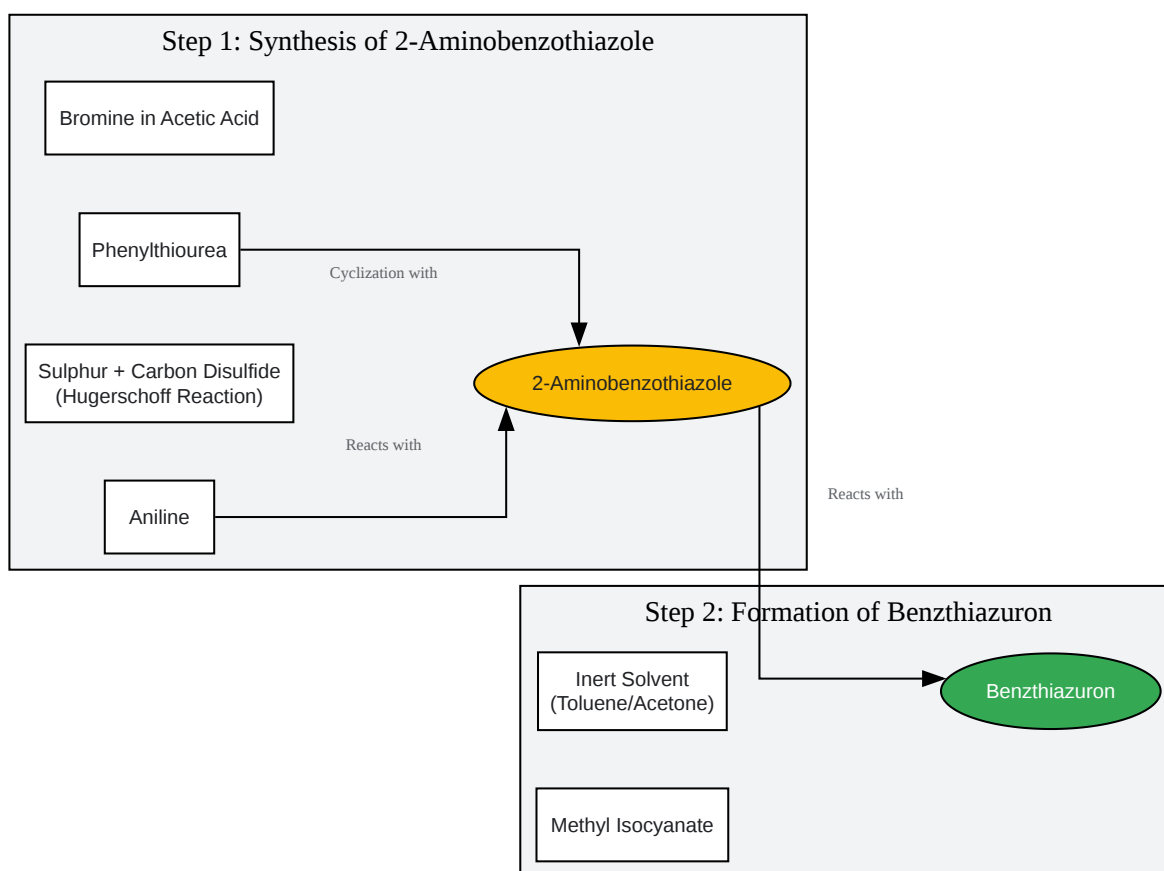
Detailed experimental protocols specific to **benzthiazuron** are not widely published. The following sections outline generalized, yet detailed, methodologies that are applicable to the study of **benzthiazuron** and similar compounds.

Synthesis of Benzthiazuron

The commercial production of **benzthiazuron** involves a two-step process:

- Synthesis of 2-Aminobenzothiazole: This intermediate is produced either through the Hegershoff reaction variant, which involves reacting aniline with sulfur and carbon disulfide in a high-pressure autoclave, or more commonly, through the cyclization of phenylthiourea using bromine in acetic acid, followed by neutralization and crystallization.[1]

- Formation of **Benzthiazuron**: The 2-aminobenzothiazole intermediate is then reacted with methyl isocyanate in an inert solvent such as toluene or acetone. In this reaction, a nucleophilic attack by the amine group on the isocyanate forms the unsymmetrical urea linkage, yielding **benzthiazuron**, which precipitates upon cooling.[1]



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Figure 2: Generalized workflow for the commercial synthesis of **benzthiazuron**.

Analysis of PSII Inhibition via Chlorophyll Fluorescence

A common method to study the mode of action of PSII-inhibiting herbicides is through the analysis of chlorophyll a fluorescence kinetics.

- Principle: Inhibition of the electron transport at the Q_B site prevents the re-oxidation of Q_A. When a dark-adapted leaf is illuminated, the rapid reduction of the Q_A pool leads to a characteristic increase in chlorophyll fluorescence, as the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence.
- Protocol Outline:
 - Plant Material: Grow susceptible plant species (e.g., Lemna sp., spinach) in a controlled environment.
 - Herbicide Treatment: Expose the plants to varying concentrations of **benzthiazuron**.
 - Dark Adaptation: Before measurement, adapt the leaves to darkness for a period (e.g., 20-30 minutes) to ensure all reaction centers are "open" (Q_A is oxidized).
 - Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the fluorescence induction curve (Kautsky curve).
 - Data Analysis: Analyze parameters such as F_v/F_m (maximum quantum yield of PSII) and the shape of the fluorescence transient to quantify the inhibitory effect of **benzthiazuron**. A decrease in F_v/F_m and a rapid rise to the maximum fluorescence (F_m) are indicative of PSII inhibition.

Residue Analysis in Soil

The determination of **benzthiazuron** residues in soil samples would typically be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Principle: This technique allows for the sensitive and selective detection and quantification of the target analyte in a complex matrix like soil.
- Protocol Outline:
 - Sample Preparation: Collect and homogenize soil samples.

- Extraction: Extract **benzthiazuron** from the soil matrix using an appropriate solvent system, such as acetonitrile/water, often facilitated by ultrasonication or accelerated solvent extraction (ASE).
- Clean-up: The crude extract is then cleaned up to remove interfering co-extractives. This is commonly achieved using solid-phase extraction (SPE) with a suitable sorbent.
- LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system.
 - Liquid Chromatography: A C18 reversed-phase column is typically used to separate **benzthiazuron** from other components in the extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is employed.
 - Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. This involves monitoring a specific precursor ion (the molecular ion of **benzthiazuron**) and its characteristic product ions.

Conclusion

Benzthiazuron represents an early generation of synthetic herbicides that played a role in agricultural weed management. Its mode of action as a PSII inhibitor is well-understood within the broader context of this herbicide class. However, as an obsolete compound, much of the detailed historical, efficacy, and environmental data is not readily accessible in modern scientific literature. The generalized protocols provided herein offer a framework for the further study of **benzthiazuron** or similar benzothiazole-based compounds. This whitepaper serves as a consolidated reference of the available technical information on the history and use of **benzthiazuron** in agriculture.

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- To cite this document: BenchChem. [The Agricultural History of Benzthiazuron: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162183#history-of-benzthiazuron-use-in-agriculture]

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